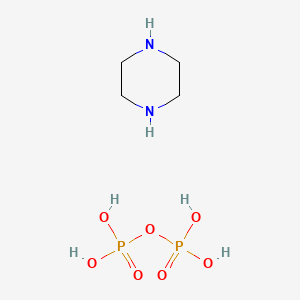

Piperazine pyrophosphate

Description

Properties

IUPAC Name |

phosphono dihydrogen phosphate;piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.H4O7P2/c1-2-6-4-3-5-1;1-8(2,3)7-9(4,5)6/h5-6H,1-4H2;(H2,1,2,3)(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFNQNPDUTULBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.OP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10886791 | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

66034-17-1 | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66034-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066034171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10886791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphosphoric acid, compd. with piperazine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHOSPHORIC ACID, COMPD. WITH PIPERAZINE (1:1) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTA3A6GZRH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piperazine Pyrophosphate: Chemical Fundamentals & Critical Material Interfaces

Topic: Piperazine Pyrophosphate Fundamental Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals (E&L/Toxicology focus).

Executive Summary

Piperazine Pyrophosphate (MAPP/PAPP) is a specialized organic-inorganic hybrid salt, primarily utilized as a high-performance, halogen-free flame retardant (HFFR) in polyolefins and engineering thermoplastics.[1][2] While its dominant application lies in material science, its relevance to the pharmaceutical sector is rapidly expanding due to Extractables and Leachables (E&L) regulations.

For the drug development professional, MAPP represents a critical "Material of Concern" in medical device manufacturing and pharmaceutical packaging. Its hydrolysis products—piperazine (a secondary amine) and pyrophosphoric acid —pose specific challenges regarding pH shifts and, more critically, the potential formation of mutagenic nitrosamines (e.g., N-nitrosopiperazine) under ICH M7 guidelines.

This guide synthesizes the fundamental chemistry of MAPP with its functional mechanisms and safety profile, providing a rigorous reference for both material formulation and toxicological risk assessment.

Molecular Architecture & Physiochemical Profile

MAPP exists typically as a polymeric chain or a stoichiometric salt, balancing the basic piperazine moiety with the acidic pyrophosphate anion. Its high thermal stability is derived from the ionic lattice energy and the rigidity of the piperazine ring.

Chemical Structure[3]

-

IUPAC Name: 1,4-Piperazinediyl diphosphate (often referred to as Piperazine Pyrophosphate in industrial contexts).[2]

-

Molecular Formula:

-

Stoichiometry: Generally 1:1 (Piperazine : Pyrophosphoric Acid).

Key Physiochemical Properties

The following data represents high-purity industrial grades (e.g., FR-MAPP) used in critical applications.

| Property | Value / Characteristic | Relevance |

| Physical State | White, crystalline powder | Easy dispersion in polymer matrices.[2] |

| Molecular Weight | ~264.1 g/mol (Monomer unit) | Precursor for mass spec detection. |

| Melting Point | > 280°C (Decomposes) | Stable at PP/PE processing temps (~220°C). |

| Density | 0.65 – 0.80 g/cm³ (Bulk) | Low impact on finished part weight. |

| Solubility (Water) | Sparingly soluble (< 0.5 g/100mL) | Resists leaching in aqueous environments. |

| Solubility (Organic) | Insoluble in Acetone, Hexane | Resistant to solvent extraction. |

| Phosphorus Content | ~17 – 19% (w/w) | Critical for char formation (acid source). |

| Nitrogen Content | ~19 – 21% (w/w) | Critical for gas release (blowing agent). |

| pH (10% Slurry) | 5.0 – 7.0 | Neutral to slightly acidic; buffer potential. |

Synthesis & Purification Protocols

High-purity MAPP is synthesized via a Dehydration Condensation method to minimize ionic impurities (like

Synthesis Workflow (Method B - High Purity)

This protocol avoids the "salt-metathesis" route (Piperazine + Sodium Pyrophosphate), yielding a product suitable for electronic and medical-grade plastics.

Protocol:

-

Precursor Formation: React Piperazine (anhydrous) with Orthophosphoric acid (

) in a 1:2 molar ratio in aqueous medium to form Piperazine Diphosphate intermediate. -

Dehydration: Heat the intermediate to 220–250°C in a reactor equipped with a water-removal system (vacuum or inert gas sweep).

-

Polymerization: Maintain temperature for 1–2 hours to drive the condensation of phosphate groups into pyrophosphate linkages.

-

Purification: Wash the resulting solid with water to remove unreacted acid, followed by methanol drying.

Figure 1: High-purity synthesis pathway via dehydration condensation of piperazine diphosphate.

Functional Mechanism: Intumescent Flame Retardancy[6][7]

MAPP acts as a "Single-Component Intumescent Flame Retardant" (IFR). Unlike traditional systems requiring separate acid sources and blowing agents, MAPP contains both.

-

Acid Source (Phosphorus): Upon heating (>290°C), pyrophosphate bonds cleave to release phosphoric/polyphosphoric acid. This acid catalyzes the dehydration of the polymer (e.g., Polypropylene), creating a carbon-rich char .

-

Blowing Agent (Nitrogen): The piperazine ring decomposes to release non-flammable gases (

,

Figure 2: Intumescent mechanism showing the synergistic acid/gas release forming a protective char barrier.

Critical Intersection: Pharmaceutical Safety & E&L

For researchers in drug development, MAPP is a Class 2 Extractable Risk . While the polymer matrix (e.g., a medical device housing) is chemically inert, MAPP can migrate under aggressive conditions (high pH liquid drugs, lipid emulsions).

The Nitrosamine Hazard

Piperazine is a secondary amine . If MAPP leaches into a formulation containing nitrites (common excipient impurities) or is exposed to NOx gases during sterilization (e.g., Ethylene Oxide sterilization), it can form N-nitroso-piperazine (MNP) or N,N'-dinitroso-piperazine (DNP).

-

Risk Mitigation:

-

Avoid using MAPP-containing plastics for liquid parenteral packaging.

-

Screen for secondary amines in "Controlled Extraction Studies".

-

E&L Risk Assessment Workflow

The following workflow ensures compliance with ISO 10993-18 (Medical Devices) and USP <1663> (Pharma Packaging).

Figure 3: Extractables & Leachables (E&L) decision tree for MAPP-containing medical materials.

Analytical Characterization Protocols

To validate MAPP quality or detect it in extracts, use the following methodologies:

Identification (FTIR)

-

Technique: ATR-FTIR.

-

Key Peaks:

-

3200–3400 cm⁻¹: N-H stretching (Piperazine ring).

-

1150–1250 cm⁻¹: P=O stretching.

-

1000–1100 cm⁻¹: P-O-P symmetrical stretching (Confirming pyrophosphate vs. orthophosphate).

-

Purity & Stoichiometry (Titration)

-

Piperazine Content: Potentiometric titration with

in glacial acetic acid. -

Phosphorus Content: Inductively Coupled Plasma (ICP-OES) after acid digestion.

Thermal Stability (TGA)

-

Protocol: Ramp 10°C/min under

. -

Acceptance Criteria:

-

< 1% Weight loss at 250°C (Processing window).

-

Onset of major decomposition (

) > 290°C.

-

References

-

Wang, J., et al. (2018). "Preparation of Poly(phosphoric acid piperazine) and Its Application as an Effective Flame Retardant for Epoxy Resin." Chinese Journal of Polymer Science. Link

-

ISO 10993-18:2020. "Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process." International Organization for Standardization.[6] Link

-

Teagarden, D. L., et al. (2013). "Practical aspects of extractables and leachables in pharmaceutical development." AAPS PharmSciTech. Link

-

European Patent EP2468738B1. "(Poly) piperazine pyrophosphate powder and manufacturing method therefor." European Patent Office. Link

-

ICH M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation. Link

Sources

- 1. Piperazine Pyrophosphate - Tuntun Plastic [tuntunplastic.com]

- 2. Piperazine Pyrophosphate Flame Retardant Supplier & Manufacturer | Factory Price [china-phosphate.com]

- 3. Piperazine Pyrophosphate | CAS#:66034-17-1 | Chemsrc [chemsrc.com]

- 4. additivesforpolymer.com [additivesforpolymer.com]

- 5. nbinno.com [nbinno.com]

- 6. d2evkimvhatqav.cloudfront.net [d2evkimvhatqav.cloudfront.net]

An In-Depth Technical Guide to the Intumescent Flame Retardant Mechanism of Piperazine Pyrophosphate (PAPP)

This guide provides a comprehensive exploration of the core mechanisms by which piperazine pyrophosphate (PAPP) functions as a highly effective, halogen-free intumescent flame retardant. We will dissect the chemical and physical transformations that occur during thermal decomposition, the synergistic interactions that amplify its performance, and the analytical methodologies employed to validate its flame retardant action. This document is intended for researchers, material scientists, and formulation chemists seeking a deeper understanding of advanced fire safety solutions in polymers.

Introduction to Intumescent Systems and Piperazine Pyrophosphate

Intumescent flame retardants (IFRs) represent a sophisticated approach to polymer fire safety. Rather than inhibiting combustion in the gas phase through radical quenching (a common mechanism for halogenated retardants), intumescent systems operate primarily in the condensed phase. Upon exposure to heat, they undergo a series of chemical reactions to form a swollen, multicellular, carbonaceous char. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, thereby suppressing the combustion cycle.

Piperazine pyrophosphate (PAPP) has emerged as a prominent nitrogen-phosphorus based IFR. It is valued for its high flame retardancy efficiency, favorable thermal stability during polymer processing, excellent water resistance, and its environmentally benign, halogen-free composition.[1][2][3] PAPP-treated polymers can achieve high fire safety ratings, such as UL 94 V-0, with low smoke generation and no toxic precipitation.[1] The core of PAPP's efficacy lies in the synergistic interplay between its nitrogen- and phosphorus-containing moieties, which together provide all the necessary components for intumescence within a single molecule.[2][4]

The Core Flame Retardant Mechanism of PAPP

The fire-retardant action of PAPP is a multi-step process that predominantly occurs in the condensed phase, with a secondary contribution in the gas phase.

Condensed Phase Mechanism: The Formation of a Protective Barrier

The primary flame retardant mechanism is the creation of an insulating intumescent char.[4] This process can be broken down into several key stages initiated by heat:

-

Thermal Decomposition: When subjected to the heat from a developing fire, PAPP begins to decompose. Its initial thermal decomposition temperature is approximately 280-296°C, making it stable for most common polymer processing temperatures.[1][2]

-

Acid Catalysis: The pyrophosphate component of PAPP breaks down to release phosphoric acid and polyphosphoric acids.[4] These potent dehydrating agents catalytically attack the polymer backbone (e.g., polypropylene, polyamide), stripping it of hydrogen and oxygen atoms in the form of water.

-

Carbonization: This catalytic dehydration promotes the cross-linking and cyclization of the polymer chains, converting the linear polymer into a stable, three-dimensional carbonaceous network, or char.[4]

-

Gas Generation (Blowing): Simultaneously, the piperazine moiety decomposes to release non-flammable nitrogenous gases, such as ammonia (NH₃).[2][4]

-

Intumescence (Swelling): The released gases act as a blowing agent, forcing the forming carbonaceous layer to swell and expand. This creates the characteristic thick, multicellular, foam-like char structure.[4]

This resulting intumescent char layer is the cornerstone of PAPP's protective action, serving three critical functions:

-

Thermal Insulation: It insulates the virgin polymer beneath from the external heat flux, slowing its degradation.[4]

-

Mass Transfer Barrier: It physically blocks the release of flammable volatile gases (the fuel) from the degrading polymer into the combustion zone.[4]

-

Oxygen Barrier: It impedes the diffusion of ambient oxygen to the polymer surface, starving the fire.[4]

Gas Phase Mechanism: Dilution Effect

While the condensed phase action is dominant, PAPP also contributes to flame retardancy in the gas phase. The non-combustible gases released during its decomposition (e.g., NH₃, H₂O) dilute the concentration of flammable gases and oxygen in the air surrounding the flame.[5][6] This dilution effect raises the energy required for sustained combustion, further inhibiting the fire.

Enhancing Performance: Synergistic Effects with Other Flame Retardants

The efficacy of PAPP can be significantly amplified by combining it with synergistic agents. These additives interact with PAPP during decomposition to produce a more robust and effective protective char.

Synergy with Melamine Polyphosphate (MPP)

The combination of PAPP with melamine polyphosphate (MPP) is a widely utilized and highly effective intumescent system.[7][8][9] MPP itself functions as both an acid source and a blowing agent.[2][6] The interaction between PAPP and MPP is profoundly synergistic:

-

It accelerates the formation of a higher-quality char layer that is denser, more continuous, and more thermally stable.[2][5][8][9]

-

This superior char provides enhanced thermal insulation and barrier properties, leading to improved fire performance, such as achieving a UL-94 V-0 rating and higher Limiting Oxygen Index (LOI) values.[5][8]

Synergy with Metal-Based Compounds

Metal oxides and salts can act as catalysts and reinforcing agents in PAPP-based systems.

-

Zinc Oxide (ZnO): ZnO can catalyze the charring process, leading to a char with a higher degree of graphitization.[10] This improves the thermal stability and mechanical strength of the intumescent layer and can also significantly suppress smoke formation.[10]

-

Titanium Dioxide (TiO₂): During combustion, TiO₂ can react with the phosphoric acid species generated by PAPP to form titanium pyrophosphate (TiP₂O₇).[2][9] This thermally stable compound reinforces the char and reduces radiative heat transfer, enhancing the layer's insulation properties.[2][9]

-

Zinc Borate (ZnB): ZnB promotes the formation of a crack-free, robust char layer reinforced by thermally stable boron-zinc phosphate species.[11] This inorganic reinforcement effectively restricts heat and mass transfer.[11]

Experimental Validation and Characterization Protocols

A suite of analytical techniques is essential to validate the proposed mechanisms and quantify the flame retardant performance of PAPP systems. A logical workflow ensures that each test builds upon the last, providing a comprehensive picture of the material's fire behavior.

Thermogravimetric Analysis (TGA)

-

Objective: To assess thermal stability and quantify the amount of protective char formed at elevated temperatures.

-

Protocol:

-

A small sample (5-10 mg) of the material is placed in a high-precision balance within a furnace.

-

The sample is heated from ambient temperature to 800°C at a constant rate (e.g., 10°C/min).

-

The test is run under both an inert atmosphere (Nitrogen) to study thermal degradation and an oxidative atmosphere (Air) to study thermo-oxidative degradation.

-

The mass of the sample is recorded continuously as a function of temperature.

-

-

Interpretation: An effective PAPP system will show increased char residue at higher temperatures compared to the virgin polymer, confirming its action in the condensed phase.[12]

Flammability and Combustion Tests

-

Objective: To classify the material's response to a flame and its ability to self-extinguish.

-

Protocols:

-

UL-94 Vertical Burn Test: A standardized bar-shaped specimen is subjected to a flame for two 10-second applications. The time to self-extinguish, presence of flaming drips, and afterglow are recorded to assign a classification (V-0, V-1, or V-2). PAPP enables polymers to achieve the highest V-0 rating.[12]

-

Limiting Oxygen Index (LOI): This test determines the minimum percentage of oxygen in an oxygen/nitrogen mixture required to sustain combustion of a sample. A higher LOI value indicates better flame retardancy.[12]

-

-

Interpretation: These tests provide critical data on the material's ability to resist ignition and flame spread.

Cone Calorimetry

-

Objective: To measure the heat release rate (HRR) and other fire-related properties under forced-flaming conditions that simulate a real-world fire scenario.

-

Protocol:

-

A square plaque (100mm x 100mm) of the material is exposed to a constant external heat flux (e.g., 35 or 50 kW/m²).

-

Upon ignition, parameters such as the time to ignition, heat release rate, peak heat release rate (pHRR), total heat release (THR), and smoke production are continuously measured.

-

-

Interpretation: PAPP and its synergistic blends significantly reduce the pHRR and THR, demonstrating the insulating effectiveness of the intumescent char layer.[8][12]

| Parameter | Neat Polypropylene (PP) | PP + 25% PAPP/MPP | % Reduction |

| UL-94 Rating (0.8 mm) | No Rating | V-0[1] | - |

| LOI (%) | ~18 | >30[13] | - |

| Peak Heat Release Rate (kW/m²) | ~1700 | <400[13] | ~75% |

| Fire Growth Rate (FIGRA, kW/m²s) | High | Low[11] | >80%[8] |

| Table 1: Representative fire performance data for a Polypropylene (PP) system with and without a PAPP-based intumescent flame retardant. Actual values may vary based on the specific polymer grade and formulation. |

Analysis of Char Residue

-

Objective: To physically and chemically characterize the protective char layer to confirm the intumescent mechanism.

-

Protocols:

-

Scanning Electron Microscopy (SEM): The morphology of the char residue collected after a cone calorimetry test is examined. SEM images reveal the structure of the char, with effective systems showing a continuous, dense, and multicellular structure that acts as an efficient barrier.[2][12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis of the char identifies the chemical bonds present. The detection of P-O-C and other cross-linked structures confirms that the phosphorus-based acid has reacted with the polymer to form the carbonaceous char.[8][11]

-

Raman Spectroscopy: This technique is used to assess the degree of graphitization of the char. A higher degree of graphitization generally correlates with a more thermally stable and robust char layer.[10][13]

-

Conclusion

Piperazine pyrophosphate operates through a sophisticated and highly effective intumescent mechanism. Its thermal decomposition products work in concert to transform a flammable polymer into a fire-resistant, insulating char. The pyrophosphate moiety provides the catalytic acid for char formation, while the piperazine moiety releases the non-flammable gases necessary for swelling this char into a protective barrier. This dual-action, condensed-phase mechanism is the key to its performance. Furthermore, the efficacy of PAPP can be significantly enhanced through synergistic combinations with agents like melamine polyphosphate and various metal compounds, which refine and reinforce the char structure. The validation of this mechanism through a systematic workflow of thermal, flammability, and spectroscopic analysis provides a robust framework for the development and application of these advanced, halogen-free fire safety solutions.

References

- Understanding Flame Retardant Mechanisms: The Case of Piperazine Pyrophosphate. (Source: Google Cloud) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5yiHoMWuux5CW7J4EQxnx21fNCm7nPuEjvbF4EZhXbqm_Z4K0dAfV3D8DDYpI-OSNWmHvSiNFwJeS4qGWBiw-gMgE9KjJeJENoWK69LhzeGnufkBl6ukiK6Kn9aoC6C4XkaVHpM2Wvson5j6Lzc00P6lijASxha_qVKzL01mvzUw824u1Zbh5_n0qUBt8Rt53eWtb3fFQ_uwNWySSuOvKJLVi4cp8DzfkMYJZLMNwNHkidXRYv2RRBkdwvg==]

- Flame retardancy, thermal properties, and combustion behaviors of intumescent flame‐retardant polypropylene containing (poly) piperazine pyrophosphate and melamine polyphosphate. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLcHnGF9vzJB0Q8xHPUx3P7fofU8oWP8urNJBnl-nR9yFEty5GEEX5y1xluXNyBPH1pRbLbJfUP9PsfGJWErb0l5Zcrwp_0qy9mlEF8WvyTPafw9cP2ulb9OR9BYsqrOZv_r8fJ0ATY3gU3CDX4I234TcOI88KMnQ8c4ijeiK28op0GzpIm_xdJOCVWvmTHQZhscreTWM9c_NiV04AiP50DDNsFkOsG2adEzOMRM3D7htpyIuaZewAIAxwmt2xi0VOR8GnbboMJxSG_Xd12mwjTzioJjXaA9bbj6J-NTE61wbUlu7dT9sRlgVltLlfB3MNkcOM7BD6uTwkrmscmOyZu5qrPUnndiRpUacZh6yaVxuiigjJxvI8vNvyUA==]

- Piperazine Pyrophosphate Flame Retardant for Polypropylene PP Resin Chinese Factory Supply. (Source: Made-in-China.com) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTqvb6b6CKXzT-HK949ltpCt70jUidUBVIQUkblBbNFdqe8Pr1ylbWmh3fsBjwQ5d_u-XDIkkwBC26XVzCrTp2w8puwfFC-fbsRf3fKQe4cbzGiU1g2XpjsPpWJudpFEI4LW3p6FeaILxY60va_STK5J3PdhGhlKrjiw9hfFtlu_is6jotYMlGYs7HVwWKOevE8RTLZ43mTpS4fGLhcDYXC4DQ3SCR4SEIslaPSQiygedAHaHJkHf4xAkxVmpy_sKDvNq51PZg_Zs4]

- The piperazine pyrophosphate intumescent flame retardant of polypropylene composites prepared by selective laser sintering. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMAXqxHF9BViKwpa4sQwGggunVQ_Ekvvc7ga89sSZ81n428RmvRpBq-g0Us487G_7JxYL7-2fDI08zvrCV1-IERT8nEiXuoC1HH03bI6Uj3AcLzchIco89FFIK8Zyrl69v5_xBhxuede6W39q7mYaG_f3E2U0rCrQgEdqh-nz5EwoEDlb77N-qYfV1BlgASyqZjIHMgS0k6Ckhk_oqskWaYEpCM4c59QUgkXyepyRT6fsGXehRyc78qvEOoLB94DZZOKgVEKB116TD_1Ncs3poJWbURVJ8aLCg366R6_6Or6aVKBhXgwc6vw==]

- Synergistic Effect between Piperazine Pyrophosphate and Melamine Polyphosphate in Flame Retardant Coatings for Structural Steel. (Source: National Institutes of Health) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaTah8Dfhj_gsYNbjGyLN-3R_vtywT7M86_NkvZA8FzOl0nkgPkR7_uWT-Y_-rh5Sqm402MTbdmUsN8IfevXeq7fEo3yC1akdYGmIdzR4yHbmo3vdfP6VHNWDcB4GQCR3u8mIUyRp3ZpX4Ag4=]

- Synergistic Effect between Piperazine Pyrophosphate and Melamine Polyphosphate in Flame Retarded Glass Fiber Reinforced Polypropylene. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHutbYD8kGoNfwsZ82FMeoQ664Cpm7thegfQijR6lOwB2SJiDLuuCuIZTrEbCjK_Xf6Gllu64kNI-Xy1H73B9tpVkjV2iWXfkqo1EvENGb2cT3OzKbCCpNGx_HR37_0BZ5PA-LYca-tVaYwua_la-AGqkYgci2_Hr0AfneKi8WR226mu254d40YkNdAybR8G51WLxF49D9T5E8Qom9kuUBnAHxtY9wikGlnjIhddpMEXztlX6G3ovtoBR0o9cmjnGIREqMZsBOiibCK-lhXLJcJ8k2FQR1Jl03y6iygHUa1wDt8Lb2k2J12vr5ti9FDsFA7y7ko]

- Improvement of Flame Retardancy and Antidripping Properties of Intumescent Polybutylene Succinate Combining Piperazine Pyrophosphate and Zinc Borate. (Source: ACS Publications) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrPZBW8D8xtZ7cs0lNTcYps2T_YwyhdjS1Utyv5fa1pd7ynhCHahea5gb9dY85I-K_dkTKei5JY3_JsTfbbXlv3unMYujDHK_FjnUUcjjcCLCukhFHGds3P7ZeUaSZ4QOvnB4Kwg51sV9nyHpiXg==]

- Flame retardant properties of polyamide 6 with piperazine pyrophosphate. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE51UNlS9u3oa911RKmIbb1zl6-elywHGkq9Nb-hf0HinxfoQytWflFPOt-bqEjSjUk9-0_khK8ZyusfyMT6f4MwSF8hYrC1ek4AxQ5LW89JzDflct_75WZZseRTtMpMq4NoBP8KkCREAef4Vks8kn1DxPriJ7onrmok-ZF3Clm3nXJ1mQZOKrW0hs61LWAJyrci-ssS8kU-XlwaVCSb6zQajeSiSmyJRAOyNMkrdobbZcz3cws]

- Synergistic Effect between Piperazine Pyrophosphate and Melamine Polyphosphate in Flame Retardant Coatings for Structural Steel. (Source: MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGxrtr2Fze5KE1DHrVh-MM5tkhoJaWbZvUS3IPnWKHlyn7gG6Q5lVL8nZm0YetJD4Unf6vqkGcmh6icBs1faYMTOyXiZlIVuJLZfHC_OihmlQd_UjkZ9zUrWbBdIV2DBb2X7gx]

- THE MECHANISM OF ACTION OF PIPERAZINE-PHOSPHONATES DERIVATIVES IN COTTON FABRIC. (Source: Semantic Scholar) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElDJrgUfQAHpfMhbbHOd5W_I-8jtr3uMjXWiz8nMFYvVwyBOc5MwcvUMxPXpAB55imn-jVqo0Wngi1ZmKT2Ekz9D7JwpW8eFN28KEzdtpqIsgS8C9P2U8Tn2Dv2lei60eic0ro4i-f13JA2sxXJGmmeDhacYD5zlObWSaL1Bm1XDXoxzHzfGEY2ZPqGFhrcNFdu_ITWO-u]

- Piperazine Pyrophosphate (PPAP): Synergies, Sustainability, & Future Innovations in Fire Safety. (Source: YINSU Flame Retardant) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAVzBgLjorNE8mXH_uJTg_5mxdbL0RvuekJVevXaPSFQToxd54iEZ38pknIslRsNsgtHx0P0Mpb2YYoZfL9E45A_PX4BJ1I6cPGuH4supyoMWBVLD69Fk_gKeA4yf9M6TNlk6ystvKOv4LeBKWIDCse4JxXafYzTcpLzhrINNEZJG9bXmhIbgYiTvI9iDgnGRtmdQtNJGjtGzstsoxUztFCslXkzy_qR2SqN-Kf7Sw8sIqZ4qrpLzvCj1wwwsckN0jTDrZHQ==]

- Piperazine pyrophosphate. (Source: Chengdu Dova New Material Co., Ltd) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESQ_haKySV57ZxQ-S2ZPQUcRoqLdQDFovt4Uxf1W3R83kqr055w3PlvmS-XSGXI5eywkjsFJOYV1IZiNswOoftVNPSZBlpXqXtAsEzcbqMpYGdu2OCGbZN9zKo1fFKK5UjqiDTfTnF_gJXkfWNtvFYF5wWKmsbbJBpO6knxYDrYTI=]

- Application of a piperazine pyrophosphate intumescent flame retardant in thin‐walled glass fiber‐reinforced polypropylene materials. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs0l_LyzoneBn5AYGYF5h0gYlEQkvmHbFIHdplgawD2JWu2VVUNNZzmKMtsDp5MHcqCCA1s5EA7WC6Gf5msZmVQd8RwPw3AVMEcNOYCGSXNd_XcRuifgylnaBa7Y3OeD102fkMYpyUS1sg877CHXQRHmrn1NsZVkO4ew_htHgtcoMFMgD92duvFvwJ3DcmpRydRqnzPjixmhyqdADJFALUyHq_AOb2gjz5BM-iydrWvdlziPeu6yMXMFDASLgtLCP5bdKFsllAYa-ZLdqGbWBl2nmPWoURMQa-rf_zZ_poAVTF7Y198qStucLSvdQflyq8Ew==]

- Synergistic flame retardancy of ZnO with piperazine pyrophosphate/melamine polyphosphate in PP. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3nMx5e9OB0N7oM0W_5XEiIxoRr_1mev-8OxqoVJVG2ncYlvtlYlzRrZnKt5UdGZGI7qxz93mLKE9tVZgcKIQLq9mK8WMaeG999SGoD97DRyli7Cvfcrwf85sezpqufEClTYzor-C6teiEkOBJkCc9Lkuy7WmzfYg3nuRP48wM5E2FaBGdTLFX3Ljkg9IyJ6cE_8etMz2no2DGf_XrOMe_9mqVWJTGosNr06sYXMbZWfK92fqsNm6Ng0hmfNon5h7kVe9LNe1DnvtIyoo=]

- Preparation of Mn2+ Doped Piperazine Phosphate as a Char-Forming Agent for Improving the Fire Safety of Polypropylene/Ammonium Polyphosphate Composites. (Source: MDPI) [https://vertexaisearch.cloud.google.

Sources

- 1. Piperazine Pyrophosphate Flame Retardant for Polypropylene PP Resin Chinese Factory Supply - Flame Retardant, Piperazine Pyrophosphate | Made-in-China.com [m.made-in-china.com]

- 2. Synergistic Effect between Piperazine Pyrophosphate and Melamine Polyphosphate in Flame Retardant Coatings for Structural Steel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovamat.com [dovamat.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine Pyrophosphate (PPAP): Synergies, Sustainability, & Future Innovations in Fire Safety - YINSU Flame Retardant [flameretardantys.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Navigating Aqueous Environments: A Technical Guide to the Water Resistance of Piperazine Pyrophosphate in Polymer Matrices

Foreword: The Imperative of Hydrolytic Stability in Flame Retardant Systems

In the pursuit of safer and more reliable polymer formulations, the role of flame retardants is paramount. Among the halogen-free solutions, intumescent flame retardants (IFRs) have garnered significant attention for their efficacy and favorable environmental profile. Piperazine pyrophosphate (PAPP), a nitrogen-phosphorus-based IFR, has emerged as a leading candidate, valued for its high char-forming efficiency and thermal stability.[1] However, for materials scientists and drug development professionals, the performance of a polymer system is not solely defined by its flame retardancy. The durability of these properties, particularly in the presence of moisture, is a critical determinant of a product's lifecycle and reliability. This guide provides an in-depth technical exploration of the water resistance of piperazine pyrophosphate within various polymer matrices, offering field-proven insights into its inherent advantages, the mechanisms governing its hydrolytic stability, and strategies for its optimal implementation.

The Chemical Foundation of Piperazine Pyrophosphate's Water Resistance

The superior water resistance of piperazine pyrophosphate, especially when compared to the more traditional ammonium polyphosphate (APP), is fundamentally rooted in its macromolecular structure.[2] PAPP is synthesized through the polycondensation of piperazine and pyrophosphoric acid, resulting in a polymeric salt structure.[3][4] This structure imparts a significantly lower water solubility and hygroscopicity compared to the more polar and hygroscopic nature of APP.

The inherent hydrophobicity of the piperazine ring, a cyclic diamine, contributes to a reduced affinity for water molecules. This, combined with the stable pyrophosphate backbone, results in a material that is less prone to leaching and migration from the polymer matrix when exposed to humid or aqueous environments.[2]

A Comparative Perspective: PAPP vs. Ammonium Polyphosphate (APP)

The practical implications of this structural difference are profound. While APP-based systems can suffer from reduced flame retardant efficacy and compromised mechanical properties upon water exposure due to the leaching of the flame retardant, PAPP-based formulations maintain their performance characteristics more effectively.[2]

| Feature | Piperazine Pyrophosphate (PAPP) | Ammonium Polyphosphate (APP) |

| Chemical Structure | Polymeric salt of piperazine and pyrophosphoric acid | Ammonium salt of polyphosphoric acid |

| Hygroscopicity | Low | High |

| Water Solubility | Low | High |

| Leaching Tendency | Low | High |

| Impact on FR Performance after Water Exposure | Minimal | Significant Reduction |

Table 1: Comparative Properties of PAPP and APP Influencing Water Resistance.

Quantifying Water Resistance: Experimental Evaluation

To empirically validate the water resistance of PAPP-containing polymers, standardized testing methodologies are crucial. The primary standard for this evaluation is ASTM D570: Standard Test Method for Water Absorption of Plastics .[1][5][6][7][8]

Experimental Protocol: ASTM D570 Water Absorption Test

This protocol outlines the essential steps for determining the water absorption of a PAPP-functionalized polymer.

Objective: To quantify the percentage increase in weight of a polymer specimen after immersion in water for a specified duration and temperature.

Materials and Equipment:

-

Polymer plaques containing a specified loading of PAPP.

-

Control polymer plaques without PAPP.

-

Analytical balance (accurate to 0.1 mg).

-

Forced-air oven.

-

Desiccator.

-

Distilled or deionized water bath with temperature control.

-

Lint-free cloths.

Procedure:

-

Specimen Preparation: Machine test specimens to the dimensions specified in ASTM D570 (typically 50.8 mm diameter discs, 3.2 mm thick).

-

Initial Drying: Dry the specimens in an oven at a specified temperature (e.g., 50 °C) for 24 hours.

-

Initial Weighing: After drying, cool the specimens in a desiccator and then weigh them to the nearest 0.1 mg. This is the "Dry Weight".

-

Immersion: Immerse the specimens in a distilled water bath maintained at a controlled temperature (e.g., 23 °C). The standard duration is typically 24 hours.

-

Final Weighing: After the immersion period, remove the specimens, pat them dry with a lint-free cloth to remove surface water, and immediately weigh them. This is the "Wet Weight".

-

Calculation: Calculate the percentage of water absorption using the following formula: Water Absorption (%) = [(Wet Weight - Dry Weight) / Dry Weight] x 100

Causality Behind Experimental Choices:

-

Drying Step: The initial drying is critical to establish a baseline weight devoid of any absorbed moisture, ensuring that the measured weight gain is solely due to water absorption during the test.

-

Controlled Temperature: Water absorption is temperature-dependent. Maintaining a constant temperature ensures the reproducibility and comparability of results.

-

Patting Dry: The removal of surface water is crucial to prevent overestimation of the absorbed water. The technique should be consistent across all samples.

The Impact of Water Aging on Mechanical Integrity

The ingress of water into a polymer matrix can act as a plasticizer, potentially leading to a degradation of mechanical properties such as tensile and impact strength.[9] A key advantage of PAPP's water resistance is the preservation of the host polymer's mechanical integrity after exposure to aqueous environments.

Assessing Mechanical Properties Post-Immersion

To quantify this, mechanical tests should be performed on specimens both before and after water immersion according to ASTM D570.

-

Tensile Strength and Modulus (ASTM D638): This test measures the force required to pull a specimen to its breaking point.[10][11][12][13][14] Water absorption can lead to a decrease in tensile strength and modulus.

-

Izod Impact Strength (ASTM D256): This test determines the impact resistance of a material. An increase in brittleness due to water-induced degradation can lead to a reduction in impact strength.

Expected Outcome: Polymer composites containing PAPP are expected to show a significantly smaller reduction in tensile and impact strength after water immersion compared to those containing more hydrophilic flame retardants like APP.

Advanced Strategies to Enhance Water Resistance

While PAPP inherently possesses good water resistance, certain applications may demand even higher levels of hydrolytic stability. Several strategies can be employed to further enhance this property.

Surface Modification and Encapsulation

Modifying the surface of PAPP particles can significantly improve their hydrophobicity and compatibility with the polymer matrix.

-

Silane Coupling Agents: Treating PAPP with silane coupling agents can create a hydrophobic barrier on the particle surface, reducing water absorption and improving interfacial adhesion with the polymer.[15] This enhanced adhesion also contributes to better mechanical properties.

Figure 1: Workflow for Surface Modification of PAPP.

Synergistic Formulations

The combination of PAPP with other flame retardants can not only enhance fire retardancy but also improve water resistance.

-

Melamine Polyphosphate (MPP): MPP, another nitrogen-phosphorus flame retardant, is known to be more hydrophobic than APP. Formulations combining PAPP and MPP have demonstrated excellent water resistance in applications such as coatings.[2][16]

-

Zinc Borate: Zinc borate can act as a synergistic agent with PAPP, contributing to the formation of a more stable and water-resistant char layer during combustion.

Understanding the Hydrolysis of Pyrophosphates

The long-term stability of PAPP in aqueous environments is also dependent on the hydrolysis of the pyrophosphate (P-O-P) bond. The hydrolysis of pyrophosphate is a slow process, especially in neutral to alkaline conditions.[17] In acidic environments, the rate of hydrolysis can increase.[17]

The overall hydrolysis reaction is: P₂O₇⁴⁻ + H₂O → 2HPO₄²⁻[17][18]

The stability of the P-O-P bond in the polymeric backbone of PAPP is a key factor in its low leachability and long-term performance in humid conditions.

Figure 2: Logical Flow of PAPP's Water Resistance.

Leaching Analysis: Assessing Environmental and Performance Impact

To evaluate the long-term stability and potential environmental impact, leaching studies are essential. The U.S. Environmental Protection Agency's (EPA) Leaching Environmental Assessment Framework (LEAF) provides robust methodologies.[5]

Protocol Outline: EPA Method 1316 - Leaching Test

This method determines the liquid-solid partitioning of constituents as a function of the liquid-to-solid ratio.

Objective: To quantify the amount of PAPP (or its hydrolysis products) that leaches from the polymer matrix into an aqueous solution.

Procedure Synopsis:

-

Sample Preparation: Reduce the particle size of the PAPP-containing polymer.

-

Parallel Extractions: Conduct a series of batch extractions using reagent water at various liquid-to-solid ratios.

-

Equilibration: Agitate the samples for a specified period to reach equilibrium.

-

Phase Separation: Separate the liquid (leachate) from the solid polymer.

-

Analysis: Analyze the leachate for phosphorus and/or piperazine content using techniques such as Inductively Coupled Plasma (ICP) for phosphorus or High-Performance Liquid Chromatography (HPLC) for piperazine.

Interpretation: The results provide data on the concentration of leached components at different liquid-to-solid ratios, allowing for an assessment of the material's long-term stability and potential for environmental release.

Conclusion: The Strategic Advantage of Piperazine Pyrophosphate

The inherent water resistance of piperazine pyrophosphate is a significant advantage for formulators seeking to develop durable, high-performance, and safe polymer systems. Its macromolecular structure and the hydrophobic nature of the piperazine moiety contribute to its low hygroscopicity and resistance to leaching. This hydrolytic stability ensures the long-term efficacy of the flame retardant system and the preservation of the polymer's mechanical properties, even in challenging aqueous or humid environments. Through a comprehensive understanding of its chemical nature, appropriate experimental validation, and the implementation of advanced enhancement strategies, researchers and professionals can confidently leverage piperazine pyrophosphate to meet the stringent demands of modern material applications.

References

-

Li, L., Huang, Y., Tang, W., Zhang, Y., & Qian, L. (2022). Synergistic Effect between Piperazine Pyrophosphate and Melamine Polyphosphate in Flame Retardant Coatings for Structural Steel. Polymers, 14(18), 3722. [Link]

-

ProQuest. (n.d.). A ternary polymer flame retardant and its synergistic flame retardant effect with piperazine pyrophosphate in EP. [Link]

-

chemeurope.com. (n.d.). Pyrophosphate. [Link]

-

National Center for Biotechnology Information. (2018). Pyrophosphate hydrolysis is an intrinsic and critical step of the DNA synthesis reaction. PubMed Central. [Link]

-

Wikipedia. (n.d.). Pyrophosphate. [Link]

-

Reactome. (n.d.). Pyrophosphate hydrolysis. [Link]

-

United States Environmental Protection Agency. (n.d.). Leaching Environmental Assessment Framework (LEAF) Methods and Guidance. [Link]

-

Micom Laboratories. (n.d.). ASTM D570 water absorption testing of plastics. [Link]

-

Eurofins. (n.d.). Specialty Leaching Methods. [Link]

-

Infinita Lab. (2025). ASTM D570 Water Absorption Test for Plastics. [Link]

-

Curbell Plastics. (2023). Moisture Absorption of High-Performance Plastics: Understanding the Impact on Material Properties. [Link]

-

Intertek. (n.d.). Water Absorption ASTM D570. [Link]

-

Cotton Incorporated. (2014). 2014: THE MECHANISM OF ACTION OF PIPERAZINE-PHOSPHONATES DERIVATIVES IN COTTON FABRIC. [Link]

-

ResearchGate. (2022). The piperazine pyrophosphate intumescent flame retardant of polypropylene composites prepared by selective laser sintering. [Link]

-

ResearchGate. (2025). Effects of PAPP modified by silane coupling agent on the mechanical and flame-retardant properties of epoxy resin. [Link]

-

ZwickRoell. (n.d.). ASTM D638: tensile properties plastics. [Link]

-

Pacorr. (2025). ASTM D638 and ISO 527 Standards for Tensile Strength Testing. [Link]

-

Florida Department of Environmental Protection. (2016). Application of New Leaching Protocols for Assessing Beneficial Use of Solid Wastes in Florida. [Link]

-

ASTM International. (n.d.). D638-14, Standard Test Method for Tensile Properties of Plastics. [Link]

-

DatapointLabs. (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics. [Link]

- Google Patents. (n.d.). (POLY) PIPERAZINE PYROPHOSPHATE POWDER AND MANUFACTURING METHOD THEREFOR.

-

Regulations.gov. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.1240 Leaching Studies. [Link]

-

National Center for Biotechnology Information. (2023). Water-Induced Changes in Experimental Resin Composites Functionalized with Conventional (45S5) and Customized Bioactive Glass. PubMed Central. [Link]

-

ResearchGate. (2020). Application of a piperazine pyrophosphate intumescent flame retardant in thin‐walled glass fiber‐reinforced polypropylene materials. [Link]

-

ResearchGate. (2017). Flame retardant properties of polyamide 6 with piperazine pyrophosphate. [Link]

-

Royal Society of Chemistry. (2013). The relative hydrolytic reactivities of pyrophosphites and pyrophosphates. Organic & Biomolecular Chemistry. [Link]

-

KEPITAL. (n.d.). Polyamide Absorption Charateristics Tech Center. [Link]

- Google Patents. (n.d.).

-

IOP Conference Series: Materials Science and Engineering. (2018). Influence of moisture absorption on properties of fiber reinforced polyamide 6 composites. [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. The relative hydrolytic reactivities of pyrophosphites and pyrophosphates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40755A [pubs.rsc.org]

- 3. epa.gov [epa.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. epa.gov [epa.gov]

- 6. micomlab.com [micomlab.com]

- 7. infinitalab.com [infinitalab.com]

- 8. Water Absorption ASTM D570 [intertek.com]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. zwickroell.com [zwickroell.com]

- 11. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]

- 12. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]

- 13. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]

- 14. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Synergistic Effect between Piperazine Pyrophosphate and Melamine Polyphosphate in Flame Retardant Coatings for Structural Steel [mdpi.com]

- 17. Pyrophosphate - Wikipedia [en.wikipedia.org]

- 18. Pyrophosphate [chemeurope.com]

Piperazine Pyrophosphate (PAPP): Advanced Material Science for Pharmaceutical Packaging & Medical Devices

[1]

Executive Summary

Context: In the high-stakes domain of drug development, the Active Pharmaceutical Ingredient (API) often overshadows the critical engineering of the delivery system. However, for drug delivery devices (auto-injectors, inhalers, pre-filled syringes) and pharmaceutical packaging , material selection is a regulatory critical path. The Molecule: Piperazine Pyrophosphate (PAPP) is a high-performance, halogen-free intumescent flame retardant (IFR). Relevance to Audience: For researchers and device engineers, PAPP represents the "Gold Standard" for creating fire-safe, medical-grade polymers (polypropylene/polyethylene) that meet stringent UL-94 V-0 flammability standards without compromising ISO 10993 (biocompatibility) requirements. Unlike legacy halogenated retardants, PAPP minimizes the risk of toxic leachables, a primary concern in Extractables & Leachables (E&L) studies for NDA submissions.

Part 1: Chemical Identity & Structural Logic

The Molecule

Piperazine Pyrophosphate (CAS: 66034-17-1) is a salt formed by the reaction of piperazine (a cyclic diamine) and pyrophosphoric acid .

-

Chemical Formula:

-

Structure: A piperazine ring (acting as the carbon/blowing agent source) ionically bonded to pyrophosphate anions (acting as the acid source).

-

Physical Form: White, crystalline powder; thermally stable up to ~280°C.

Why This Structure Matters

In drug device engineering, "One-Component" systems are prized for consistency. PAPP is a self-synergistic molecule:

-

Acid Source: The pyrophosphate moiety degrades to release phosphoric acid.

-

Carbon Source: The piperazine ring provides the carbon skeleton for char formation.

-

Blowing Agent: The nitrogen in the piperazine ring releases non-toxic gas (

,

Research Insight: Traditional IFR systems require mixing three different powders (e.g., Ammonium Polyphosphate + Pentaerythritol + Melamine). PAPP combines all three functions in a single molecule, ensuring homogeneity in the molded medical device—critical for consistent mechanical performance in thin-walled parts like inhaler actuators.

Part 2: Mechanism of Action (The "Intumescent Pathway")

For the material scientist in drug development, the "signaling pathway" of interest is the Thermal Trigger Response . When a medical device housing containing PAPP is exposed to ignition (e.g., electrical short in an infusion pump), PAPP initiates a cascade to extinguish the flame.

The Chemical Cascade

-

Activation (

): PAPP decomposes, releasing polyphosphoric acid (catalyst). -

Esterification: The acid reacts with the polymer matrix (e.g., Polypropylene) to form phosphate esters.

-

Intumescence (Swelling): Nitrogen gas is released, expanding the esterified layer into a foamed carbonaceous "char."

-

Insulation: This multicellular char acts as a thermal barrier, cutting off heat transfer to the underlying polymer and starving the flame of fuel (volatiles).

Visualization: The Intumescent Response Pathway

The following diagram illustrates the causal chain from thermal assault to flame extinction.

Figure 1: The Intumescent "Signaling" Pathway of PAPP. The system detects heat and autonomously deploys a physical firewall (Char), preventing catastrophic failure of the device.

Part 3: Applications in Drug Delivery & Safety

The "Leachables" Advantage

In early-stage research for combination products (Drug + Device), the interaction between the plastic and the drug is critical.

-

Legacy Issue: Halogenated flame retardants (e.g., DecaBDE) can migrate out of the plastic and contaminate the drug formulation. They are also endocrine disruptors.

-

PAPP Solution: As a macromolecular salt, PAPP has low migration potential. It is chemically stable and does not easily leach into aqueous drug solutions.

Toxicology & Biocompatibility Workflow

When validating PAPP-modified polymers for medical use, the following safety logic applies. This is distinct from a biological signaling pathway; it is a Toxicological Safety Assessment Workflow .

Figure 2: Safety Validation Workflow. PAPP's primary advantage in drug development is its ability to bypass the toxicity failures common with halogenated additives.

Part 4: Experimental Protocol

Objective: Synthesis of a Fire-Safe Polypropylene Composite for Medical Device Housing Prototyping.

Materials

-

Matrix: Medical Grade Polypropylene (e.g., MFI 10-12 g/10min ).

-

Active Agent: Piperazine Pyrophosphate (PAPP), micronized (

). -

Synergist (Optional): Zinc Borate or Melamine Polyphosphate (MPP) for enhanced char stability.

Compounding Protocol (Step-by-Step)

This protocol ensures dispersion, which is critical for passing mechanical validation (drop tests) of the device.

| Step | Action | Technical Rationale |

| 1 | Pre-drying | Dry PAPP at 100°C for 4 hours. Moisture causes hydrolysis of the pyrophosphate, reducing efficiency and causing surface defects on the device. |

| 2 | Premixing | High-speed mixer: PP pellets + 22% wt PAPP + 1% Silane Coupling Agent. The coupling agent improves the interface between the inorganic salt (PAPP) and organic matrix (PP). |

| 3 | Extrusion | Twin-screw extruder (L/D ratio 40:1). Temp Profile: 170°C (Feed) |

| 4 | Injection Molding | Mold standard ISO test bars or device prototype shells. Mold Temp: 40°C. |

| 5 | Validation | Perform UL-94 Vertical Burn Test. Target: V-0 rating (Self-extinguishing within 10s, no flaming drips). |

Part 5: Quantitative Data Summary

Table 1: Comparative Performance of Flame Retardants in Medical Grade Polypropylene

| Parameter | Pure Polypropylene | PP + 20% Brominated FR (Legacy) | PP + 22% PAPP (New Standard) |

| UL-94 Rating | Fail (Burns completely) | V-0 | V-0 |

| Smoke Density | High | Very High (Toxic) | Low (White Smoke) |

| Cytotoxicity (ISO 10993) | Pass | Risk of Fail | Pass |

| Density ( | 0.90 | 1.15 | 1.02 (Lightweight) |

| Leachables Risk | Low | High | Low |

References

-

Shao, Z. B., et al. (2016). Preparation and characterization of a novel intumescent flame retardant piperazine pyrophosphate and its application in polypropylene. Journal of Analytical and Applied Pyrolysis. Link

-

ISO 10993-1:2018. Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process. International Organization for Standardization. Link

-

UL 94. Standard for Safety of Flammability of Plastic Materials for Parts in Devices and Appliances. Underwriters Laboratories. Link

-

Wang, Y., et al. (2019). Synergistic effect of piperazine pyrophosphate and melamine polyphosphate on flame retardancy of reinforced polypropylene.[1] Polymer Degradation and Stability.[2][3][4] Link

-

FDA Guidance. Use of International Standard ISO 10993-1, "Biological evaluation of medical devices". U.S. Food and Drug Administration. Link

Theoretical studies on Piperazine pyrophosphate flame retardancy

An In-Depth Technical Guide to the Theoretical Studies of Piperazine Pyrophosphate Flame Retardancy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine pyrophosphate (PAPP) has emerged as a highly effective, halogen-free intumescent flame retardant, offering a compelling alternative to traditional halogenated systems. Its efficacy is rooted in a complex interplay of condensed- and gas-phase mechanisms, primarily driven by the synergistic action of phosphorus and nitrogen. While empirical studies have laid a strong foundation for understanding its function, a deeper, molecular-level insight requires the application of theoretical and computational chemistry. This guide provides a comprehensive overview of the experimentally determined flame retardant mechanisms of PAPP and outlines a robust framework for its theoretical investigation. We delve into the principles of quantum chemical calculations and molecular dynamics simulations, presenting detailed protocols to encourage and guide future research in this promising area. This document is intended to be a resource for researchers and scientists seeking to unravel the fundamental chemical physics governing PAPP's flame retardancy and to accelerate the design of next-generation fire-retardant materials.

Introduction to Piperazine Pyrophosphate (PAPP)

Piperazine pyrophosphate is a salt formed from piperazine and pyrophosphoric acid. It is a nitrogen-phosphorus based flame retardant, valued for its high efficiency, thermal stability, and environmentally friendly profile.[1] Unlike halogenated flame retardants, PAPP does not release corrosive and toxic gases during combustion.[2] Its primary application is as an intumescent flame retardant in various polymers, including polyolefins (polypropylene and polyethylene), polyamides, and thermoplastic elastomers.[3][4]

The core of PAPP's functionality lies in its intumescent nature. Upon exposure to heat, it initiates a series of chemical and physical processes that result in the formation of a swollen, carbonaceous char layer on the surface of the polymer.[5] This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame, reducing the release of flammable volatiles, and limiting the access of oxygen.[5]

The Flame Retardant Mechanism: An Experimental Perspective

The flame retardant action of PAPP is a multi-faceted process that occurs in both the condensed (solid) and gas phases.

Condensed-Phase Mechanism: The Intumescent Action

The primary and most significant contribution of PAPP to flame retardancy occurs in the condensed phase. This process can be broken down into three key steps:

-

Decomposition and Acid Catalysis: When the polymer composite is exposed to a heat source, PAPP begins to decompose. The initial decomposition, typically occurring at temperatures above 280°C, releases phosphoric acid and pyrophosphoric acid.[1][6] These phosphorus-containing acids act as powerful catalysts for the dehydration of the polymer backbone, promoting the scission of C-O and C-H bonds and leaving behind a carbon-rich residue.[5]

-

Gas Generation and Char Swelling: Simultaneously, the piperazine moiety and other nitrogen-containing fragments decompose to produce non-flammable gases such as ammonia (NH₃) and water vapor (H₂O).[6] These gases act as blowing agents, causing the forming char to swell and expand into a multicellular, foam-like structure.[5]

-

Formation of a Protective Barrier: The resulting intumescent char is a poor conductor of heat and mass. This expanded carbonaceous layer serves multiple protective functions:

-

Thermal Insulation: It insulates the underlying polymer from the heat of the flame, slowing down its decomposition and the release of flammable volatiles.

-

Mass Transfer Barrier: It hinders the diffusion of flammable gases from the polymer to the flame and the diffusion of oxygen from the air to the polymer.

-

Mechanical Integrity: In synergistic formulations, such as with melamine polyphosphate (MPP), the char structure can be made more dense and continuous, enhancing its mechanical strength and durability.[6][7]

-

Gas-Phase Mechanism: Flame Inhibition

While the condensed-phase mechanism is dominant, PAPP also contributes to flame retardancy in the gas phase. The decomposition of PAPP releases phosphorus-containing radicals (e.g., PO•, HPO•, PO₂•) into the flame.[8] These radicals are highly reactive and can scavenge the key chain-propagating radicals of combustion, primarily H• and OH•.[8] This radical trapping action interrupts the exothermic chain reactions of the flame, reducing its intensity and temperature. Additionally, the release of non-combustible gases like NH₃ and H₂O dilutes the concentration of flammable gases and oxygen in the vicinity of the flame, further inhibiting combustion.[7]

Theoretical and Computational Approaches to Understanding PAPP Flame Retardancy

While experimental techniques provide invaluable macroscopic data, a detailed, molecular-level understanding of PAPP's flame retardant mechanism requires the use of theoretical and computational methods. These approaches can elucidate the intricate reaction pathways, energetics, and dynamics that are often inaccessible to direct experimental observation.

The Power of Computational Chemistry in Flame Retardancy Research

Computational chemistry, particularly quantum mechanics and molecular dynamics, offers a powerful lens through which to study the fundamental processes of flame retardancy.

-

Quantum Chemistry (e.g., Density Functional Theory - DFT): Quantum chemical methods can be used to study the electronic structure, bonding, and reactivity of molecules.[9][10] For PAPP, this means we can:

-

Predict the initial steps of thermal decomposition by calculating bond dissociation energies.

-

Map out the entire pyrolysis pathway, identifying transition states, intermediates, and final products.

-

Calculate the activation energies and reaction enthalpies for each step of the decomposition, providing crucial data for kinetic modeling.

-

Investigate the catalytic role of phosphoric acid in the dehydration of polymer chains at a molecular level.

-

-

Molecular Dynamics (MD) Simulations: MD simulations allow us to study the time evolution of a system of atoms and molecules, providing insights into their dynamic behavior.[11][12] In the context of PAPP, MD simulations can be used to:

-

Model the interaction of PAPP with polymer chains in the condensed phase.

-

Simulate the diffusion of PAPP degradation products within the polymer matrix.

-

Investigate the formation and morphology of the char layer.

-

Study the effect of synergistic additives on the structure and properties of the char.

-

Proposed Theoretical Investigations of PAPP

Given the current literature, there is a clear opportunity for in-depth theoretical studies to further our understanding of PAPP. Below, we outline key areas for investigation.

3.2.1. Quantum Chemical Analysis of PAPP Decomposition

A detailed quantum chemical study of the thermal decomposition of piperazine pyrophosphate would provide fundamental insights into its flame retardant mechanism. The initial steps would likely involve the breaking of P-O-P, P-N, and C-N bonds. DFT calculations could be employed to determine the bond dissociation energies and identify the most likely initial fragmentation pathways. Subsequent analysis could map the reaction coordinates for the formation of key species like phosphoric acid, piperazine, and various nitrogen- and phosphorus-containing fragments.

3.2.2. Molecular Dynamics Simulations of PAPP in a Polymer Matrix

MD simulations can be used to model the behavior of PAPP within a polymer matrix (e.g., polypropylene). By simulating the system at elevated temperatures, one can observe the decomposition of PAPP and the subsequent interactions of its degradation products with the polymer chains. This can provide a visual and quantitative understanding of how phosphoric acid catalyzes the charring process and how the release of gases leads to the swelling of the char.

Key Data and Experimental Protocols

Summary of Experimental Data

The following table summarizes typical experimental data for PAPP and its formulations.

| Property | Value | Polymer System | Reference |

| Initial Decomposition Temp. (T_d1%) | ~296 °C | Intumescent Coating | [6] |

| Char Residue at 700 °C | 33.8 wt% | Intumescent Coating | [6] |

| UL-94 Rating (1.6 mm) | V-0 | Glass Fiber Reinforced PP | [5] |

| Limiting Oxygen Index (LOI) | 39.9% | Glass Fiber Reinforced PP | [5] |

| Peak Heat Release Rate (pHRR) Reduction | 52.8% | Polyamide 12 | [5] |

Protocol for Quantum Chemical Calculations of PAPP Decomposition

This protocol outlines a general workflow for investigating the thermal decomposition of PAPP using Density Functional Theory (DFT).

-

Model Construction:

-

Build the initial 3D structure of piperazine pyrophosphate. The crystal structure of piperazine can serve as a starting point for the piperazine ring conformation.[13]

-

Perform a geometry optimization of the initial structure using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p)).[9]

-

-

Frequency Analysis:

-

Perform a frequency calculation on the optimized geometry to ensure it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

The frequency analysis also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Bond Dissociation Energy (BDE) Calculation:

-

Systematically break key bonds in the PAPP molecule (e.g., P-O-P, P-N, C-N) to form radical pairs.

-

Optimize the geometry of the resulting fragments.

-

Calculate the BDE for each bond as the difference in energy between the parent molecule and the sum of the energies of the fragments. This will indicate the weakest bonds and the most likely initial decomposition steps.

-

-

Transition State Search:

-

For the most likely decomposition pathways identified from the BDE calculations, perform a transition state (TS) search using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

A successful TS search will yield a first-order saddle point on the potential energy surface with a single imaginary frequency.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Perform an IRC calculation starting from the transition state geometry to confirm that it connects the reactant and product states.

-

-

Activation Energy Calculation:

-

The activation energy for each reaction step can be calculated as the difference in energy between the transition state and the reactant(s), including ZPVE corrections.

-

Protocol for Molecular Dynamics Simulation of PAPP in a Polymer Matrix

This protocol provides a general workflow for simulating PAPP in a polymer matrix using classical MD.

-

System Construction:

-

Build an amorphous cell of the desired polymer (e.g., polypropylene).

-

Insert several PAPP molecules into the polymer matrix at a concentration corresponding to the experimental loading.

-

Use a suitable force field (e.g., COMPASS, PCFF) that has been parameterized for both the polymer and the PAPP molecule.

-

-

Equilibration:

-

Perform an initial energy minimization of the system to remove any unfavorable contacts.

-

Gradually heat the system to the desired simulation temperature under the NVT (canonical) ensemble.

-

Equilibrate the system for an extended period under the NPT (isothermal-isobaric) ensemble to achieve a stable density and temperature.

-

-

Production Run:

-

Once the system is equilibrated, perform a long production run to collect data for analysis. The length of the simulation will depend on the specific properties being investigated.

-

-

Analysis:

-

Structural Properties: Analyze the radial distribution functions (RDFs) to understand the local structure and interactions between PAPP and the polymer chains.

-

Dynamic Properties: Calculate the mean square displacement (MSD) to determine the diffusion coefficients of PAPP and its degradation products within the polymer matrix.

-

Reactive Simulations (if using a reactive force field like ReaxFF): At elevated temperatures, a reactive force field can be used to simulate the chemical reactions of PAPP decomposition and the subsequent char formation.

-

Visualizations

Caption: Intumescent Flame Retardant Mechanism of PAPP.

Caption: Workflow for a Computational Study of PAPP.

Conclusion and Future Outlook

Piperazine pyrophosphate stands as a testament to the efficacy of halogen-free intumescent flame retardants. While extensive experimental work has illuminated its macroscopic flame retardant properties, the field is ripe for a deeper, more fundamental understanding that can only be achieved through theoretical and computational studies. The protocols and frameworks outlined in this guide are intended to serve as a starting point for researchers to apply quantum chemical and molecular dynamics methods to unravel the complex chemistry and physics of PAPP's flame retardancy.

Future theoretical work should focus on:

-

Developing accurate reactive force fields for PAPP and its interactions with various polymers to enable large-scale simulations of char formation.

-

Investigating the synergistic effects of PAPP with other flame retardants at the molecular level to guide the design of more efficient formulations.

-

Using computational methods to screen new derivatives of piperazine phosphates with enhanced thermal stability and flame retardant efficiency.

By bridging the gap between experimental observation and theoretical understanding, we can accelerate the rational design of novel, high-performance, and environmentally benign flame retardant materials.

References

-

Computational study of the thermal decomposition of some oxypropenes. (2020). PubMed. [Link]

-

Flame retardancy, thermal properties, and combustion behaviors of intumescent flame‐retardant polypropylene containing (poly) piperazine pyrophosphate and melamine polyphosphate. ResearchGate. [Link]

-

Understanding Flame Retardant Mechanisms: The Case of Piperazine Pyrophosphate. Specialty Chemicals. [Link]

-

Thermal decomposition reactions of cotton fabric treated with piperazine-phosphonates derivatives as a flame retardant. ResearchGate. [Link]

-

Synergistic Effect between Piperazine Pyrophosphate and Melamine Polyphosphate in Flame Retardant Coatings for Structural Steel. (2022). PMC - NIH. [Link]

-

The piperazine pyrophosphate intumescent flame retardant of polypropylene composites prepared by selective laser sintering. ResearchGate. [Link]

-

Synergistic Effect between Piperazine Pyrophosphate and Melamine Polyphosphate in Flame Retardant Coatings for Structural Steel. MDPI. [Link]

-

2014: THE MECHANISM OF ACTION OF PIPERAZINE-PHOSPHONATES DERIVATIVES IN COTTON FABRIC. ResearchGate. [Link]

-

Preparation of Mn2+ Doped Piperazine Phosphate as a Char-Forming Agent for Improving the Fire Safety of Polypropylene/Ammonium Polyphosphate Composites. (2021). PMC - NIH. [Link]

-

Synergistic Effect between Piperazine Pyrophosphate and Melamine Polyphosphate in Flame Retarded Glass Fiber Reinforced Polypropylene. ResearchGate. [Link]

-

Molecular-dynamics simulation of polyimide matrix pre-crystallization near the surface of a single-walled carbon nanotube. ResearchGate. [Link]

-

Phosphorus–Nitrogen Interaction in Fire Retardants and Its Impact on the Chemistry of Treated Wood. MDPI. [Link]

-

Piperazine Pyrophosphate (PAPP) CAS No: 66034-17-1. Superior Chemical. [Link]

-

Rationalizing Product Formation in Piperazine Degradation: A Computational Study. ResearchGate. [Link]

-

Molecular Dynamics (MD) Simulation of a Polymer Composite Matrix with Varying Degree of Moisture. SciTech Connect. [Link]

-

Piperazine. PubChem. [Link]

-

Improvement of Flame Retardancy and Antidripping Properties of Intumescent Polybutylene Succinate Combining Piperazine Pyrophosphate and Zinc Borate. (2022). ACS Applied Polymer Materials. [Link]

-

Quantum Chemical Studies on Solvents for Post-Combustion Carbon Dioxide Capture: Calculation of pKa and Carbamate Stability of Disubstituted Piperazines. ResearchGate. [Link]

-

Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. PMC - NIH. [Link]

-

Synergistic Effect of Piperazine Pyrophosphate (PAPP)/Melamine Polyphosphate (MPP)/ZnO Halogen-Free Flame Retardant System in PPC-P/PBAT Blends. MDPI. [Link]

-

Preparation of Mn2+ Doped Piperazine Phosphate as a Char-Forming Agent for Improving the Fire Safety of Polypropylene/Ammonium Polyphosphate Composites. MDPI. [Link]

-

Molecular Dynamics Simulation of Polymer Nanocomposites with Supramolecular Network Constructed via Functionalized Polymer End-Grafted Nanoparticles. (2023). MDPI. [Link]

-

(PDF) Synergistic Effect of Piperazine Pyrophosphate (PAPP)/Melamine Polyphosphate (MPP)/ZnO Halogen-Free Flame Retardant System in PPC-P/PBAT Blends. ResearchGate. [Link]

-

Systematically Controlled Decomposition Mechanism in Phosphorus Flame Retardants by Precise Molecular Architecture: P–O vs P–N. (2019). ACS Applied Polymer Materials. [Link]

-

(PDF) Flame retardancy and thermal degradation of intumescent flame retardant polypropylene material. ResearchGate. [Link]

-

Quantum Chemical Modelling of Hemicellulose Fast Pyrolysis: β-D-xylopyranose as a Structural Motif. SciSpace. [Link]

-

Synergistic Effect between Piperazine Pyrophosphate and Melamine Polyphosphate in Flame Retardant Coatings for Structural Steel. (2022). PubMed. [Link]

-

A workflow for molecular dynamics simulation of casting polymer film formation. ChemRxiv. [Link]

-

Preparation, Thermal Degradation, and Fire Behaviors of Intumescent Flame Retardant Polypropylene with a Charring Agent Containing Pentaerythritol and Triazine. Industrial & Engineering Chemistry Research. [Link]

-

Atomistic modeling and molecular dynamic simulation of polymer nanocomposites for thermal and mechanical property characterization: A review. (2023). AIMS Press. [Link]

-

The development and application of contemporary phosphorus flame retardants: a review. Frontiers. [Link]

- High purity piperazine pyrophosphate and process of producing same.

-

Quantum Chemical Modelling of Hemicellulose Fast Pyrolysis: β-D-xylopyranose as a Structural Motif. ChemRxiv. [Link]

-

Preparation of Organic-Inorganic Phosphorus-Nitrogen-Based Flame Retardants and Their Application to Plywood. (2023). MDPI. [Link]

-

HIGH-PURITY PIPERAZINE PYROPHOSPHATE AND METHOD FOR PRODUCING SAME. European Patent Office. [Link]

Sources

- 1. cotton.org [cotton.org]

- 2. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]

- 3. superiorchem.com [superiorchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Synergistic Effect between Piperazine Pyrophosphate and Melamine Polyphosphate in Flame Retardant Coatings for Structural Steel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Phosphorus–Nitrogen Interaction in Fire Retardants and Its Impact on the Chemistry of Treated Wood | MDPI [mdpi.com]

- 9. Computational study of the thermal decomposition of some oxypropenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. par.nsf.gov [par.nsf.gov]